5-NITRO-2-[(E)-2-(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE
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Overview
Description
2,2’-(E)-ethene-1,2-diylbis(5-nitro-1H-benzimidazole) is a compound belonging to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. This particular compound features two benzimidazole units connected by an ethene bridge, with nitro groups at the 5-position of each benzimidazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(E)-ethene-1,2-diylbis(5-nitro-1H-benzimidazole) typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by nitration. The reaction conditions often include acidic or basic catalysts to facilitate the condensation and nitration steps .
Industrial Production Methods: Industrial production of benzimidazole derivatives, including 2,2’-(E)-ethene-1,2-diylbis(5-nitro-1H-benzimidazole), involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The nitro groups in 2,2’-(E)-ethene-1,2-diylbis(5-nitro-1H-benzimidazole) can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Reduction: Amino derivatives of the benzimidazole rings.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-(E)-ethene-1,2-diylbis(5-nitro-1H-benzimidazole) involves its interaction with various molecular targets, including enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
2,2’-(E)-ethene-1,2-diylbis(benzimidazole): Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
5-nitro-1H-benzimidazole: Contains a single benzimidazole unit with a nitro group, offering a simpler structure with distinct properties.
2,2’-(E)-ethene-1,2-diylbis(4-nitro-1H-benzimidazole): Similar structure but with nitro groups at the 4-position, leading to variations in reactivity and biological effects.
Uniqueness: 2,2’-(E)-ethene-1,2-diylbis(5-nitro-1H-benzimidazole) is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of nitro groups at the 5-position enhances its reactivity and potential for various applications .
Properties
Molecular Formula |
C16H10N6O4 |
---|---|
Molecular Weight |
350.29g/mol |
IUPAC Name |
6-nitro-2-[(E)-2-(6-nitro-1H-benzimidazol-2-yl)ethenyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H10N6O4/c23-21(24)9-1-3-11-13(7-9)19-15(17-11)5-6-16-18-12-4-2-10(22(25)26)8-14(12)20-16/h1-8H,(H,17,19)(H,18,20)/b6-5+ |
InChI Key |
FWYHFLAUIONOGN-AATRIKPKSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C=CC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)/C=C/C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C=CC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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